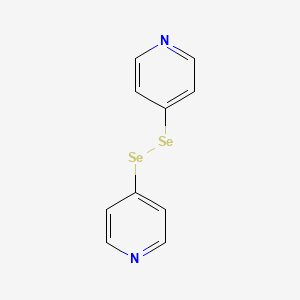
1,2-Di(pyridin-4-yl)diselane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(pyridin-4-yl)diselane: is an organoselenium compound featuring two pyridine rings attached to a diselenide bridge. This compound belongs to the class of diselenides, which have garnered significant attention due to their unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Di(pyridin-4-yl)diselane can be synthesized through a two-step procedure. The first step involves the insertion of the diselenide moiety onto a carboxylic acid. This is followed by a Steglich esterification reaction between the biscarboxylic acid containing the diselenide unit and 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH). The reaction conditions typically involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the handling of selenium compounds.
化学反应分析
Types of Reactions: 1,2-Di(pyridin-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction of the diselenide bond can yield selenols or other reduced selenium species.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups can be introduced onto the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents can be employed for substitution reactions.
Major Products:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides with altered oxidation states.
Substitution: Pyridine derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 1,2-Di(pyridin-4-yl)diselane involves its interaction with molecular targets through the diselenide bond. This bond can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For example, in anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells through the activation of ROS signaling pathways .
相似化合物的比较
1,2-Di(pyridin-2-yl)diselane: Similar structure but with pyridine rings attached at the 2-position.
1,2-Di(quinazolin-4-yl)diselane: A diselenide compound with quinazoline rings instead of pyridine.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: A complex diselenide compound with additional functional groups.
Uniqueness: 1,2-Di(pyridin-4-yl)diselane is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying the effects of diselenide bonds in various chemical and biological contexts.
属性
分子式 |
C10H8N2Se2 |
|---|---|
分子量 |
314.1 g/mol |
IUPAC 名称 |
4-(pyridin-4-yldiselanyl)pyridine |
InChI |
InChI=1S/C10H8N2Se2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H |
InChI 键 |
WXWKXOOCZMFMAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1[Se][Se]C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















